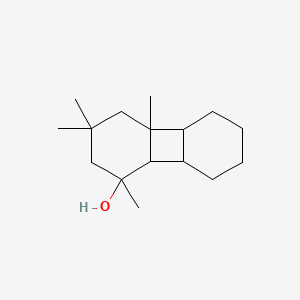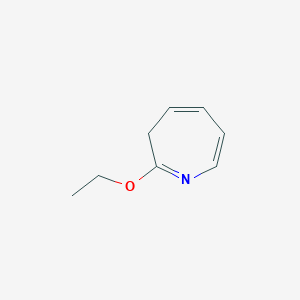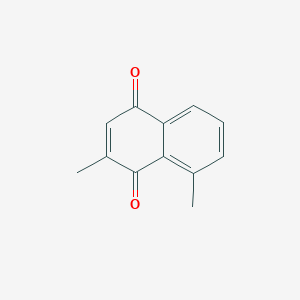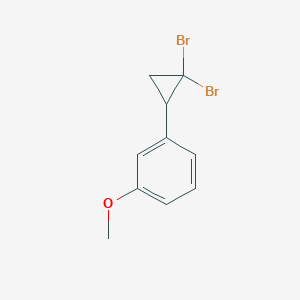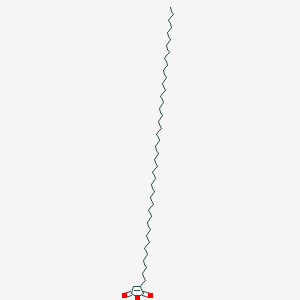
3-Tetratetracontylfuran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tetratetracontylfuran-2,5-dione is a chemical compound with the molecular formula C48H92O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by a long alkyl chain attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetratetracontylfuran-2,5-dione typically involves the Paal-Knorr synthesis, a well-known method for preparing furan derivatives. This method involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions. For this compound, the starting materials would include a long-chain alkyl-substituted 1,4-dicarbonyl compound and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow reactors. The reaction conditions would be optimized to maximize yield and minimize by-products. The use of high-purity starting materials and efficient purification techniques, such as distillation or chromatography, would be essential to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tetratetracontylfuran-2,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The long alkyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated alkyl-furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-Tetratetracontylfuran-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Tetratetracontylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, including electrophilic and nucleophilic attacks, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The long alkyl chain may also influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2,5-dione: A simpler derivative of furan with similar reactivity but lacking the long alkyl chain.
Tetrahydrofuran: A fully saturated derivative of furan with different chemical properties.
Furfural: An aldehyde derivative of furan with distinct reactivity and applications.
Uniqueness
3-Tetratetracontylfuran-2,5-dione is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other furan derivatives. This long chain can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
64051-56-5 |
|---|---|
Molekularformel |
C48H90O3 |
Molekulargewicht |
715.2 g/mol |
IUPAC-Name |
3-tetratetracontylfuran-2,5-dione |
InChI |
InChI=1S/C48H90O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-46-45-47(49)51-48(46)50/h45H,2-44H2,1H3 |
InChI-Schlüssel |
IIFOBDXCPFDARW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


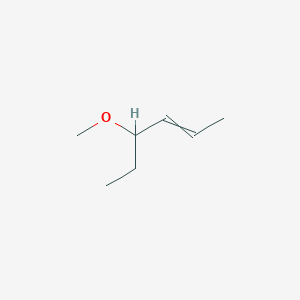
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)

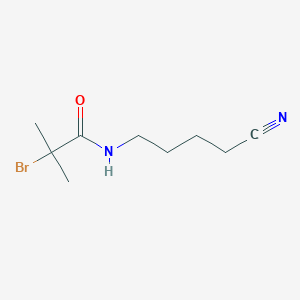

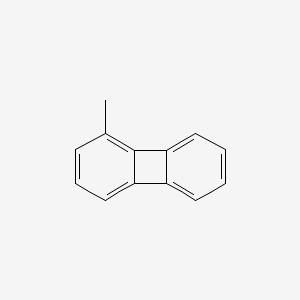


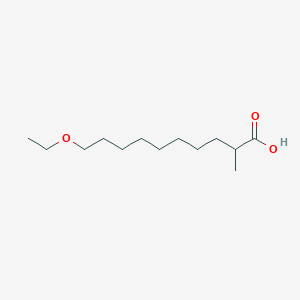
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
